6-ethyl-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide

Description

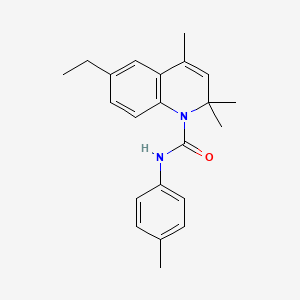

6-Ethyl-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide is a synthetic quinoline derivative characterized by a carboxamide group at the 1-position of the quinoline core. Its structure includes a 6-ethyl substituent, two methyl groups at the 2-position, a methyl group at the 4-position, and a 4-methylphenyl moiety attached to the carboxamide nitrogen.

Properties

Molecular Formula |

C22H26N2O |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

6-ethyl-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1-carboxamide |

InChI |

InChI=1S/C22H26N2O/c1-6-17-9-12-20-19(13-17)16(3)14-22(4,5)24(20)21(25)23-18-10-7-15(2)8-11-18/h7-14H,6H2,1-5H3,(H,23,25) |

InChI Key |

YGVLNLYZPZTERA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=C(C=C3)C |

Origin of Product |

United States |

Biological Activity

6-Ethyl-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Weight | 334.46 g/mol |

| Molecular Formula | C22H26N2O |

| LogP | 6.1068 |

| Polar Surface Area | 23.1449 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Quinoline derivatives are known for their role as enzyme inhibitors and their capacity to modulate cellular pathways. Specifically, the amide functional group in this compound plays a crucial role in binding interactions with target proteins.

Antioxidant Activity

Quinoline derivatives exhibit significant antioxidant properties. The compound acts by donating hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage. This mechanism is critical in protecting cellular components from oxidative stress, which is implicated in various diseases.

Antimicrobial Properties

Research has indicated that quinoline derivatives possess antimicrobial activities against a range of pathogens. The specific activity of this compound has been evaluated in vitro against bacterial strains and fungi. Preliminary results suggest moderate to high efficacy against certain Gram-positive and Gram-negative bacteria.

Case Studies

- Antioxidant Efficacy Study : A study demonstrated that compounds similar to this compound significantly reduced lipid peroxidation in cell cultures exposed to oxidative stress. The results indicated a decrease in pro-inflammatory cytokines and markers of oxidative damage.

- Antimicrobial Activity : In a comparative study assessing various quinoline derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action.

- Cellular Mechanism Investigation : A mechanistic study using human liver microsomes revealed that the compound influences cytochrome P450 enzyme activity, suggesting potential implications for drug metabolism and interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity (high logP value). However, further studies are needed to fully understand its distribution, metabolism, and excretion pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-ethyl-2,2,4-trimethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide with structurally and functionally related quinoline carboxamides, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Quinoline Carboxamides

Key Structural and Functional Insights

Carboxamide Position and Activity: The target compound’s carboxamide at the 1-position distinguishes it from linomide (3-carboxamide, antiangiogenic) and Compound 35 (4-carboxamide, antimicrobial). Carboxamide positioning influences electron distribution and binding to biological targets. For example, linomide’s 3-carboxamide group is critical for inhibiting endothelial cell chemotaxis , while 4-carboxamide derivatives often exhibit antimicrobial properties due to enhanced membrane penetration .

Aromatic Moieties: The 4-methylphenyl group may confer selectivity for aryl hydrocarbon receptor (AhR) pathways, analogous to N-phenyl derivatives in . In contrast, 4-methoxy or bromophenyl substituents (as in 7d and 4e) alter electronic properties, affecting binding to CNS targets .

Fused Ring Systems: Thieno[2,3-b]quinoline derivatives (e.g., ) exhibit altered pharmacokinetics due to sulfur incorporation, which may increase metabolic stability compared to the target compound’s purely hydrocarbon framework .

Biological Activity Trends: Antiangiogenic activity in linomide is linked to its 3-carboxamide and hydroxyl groups, whereas anticonvulsant activity in cyclopenta[b]quinolines (7d) arises from fused ring systems enhancing rigidity and receptor affinity .

Table 2: Physicochemical Properties of Selected Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound’s 2,2,4-trimethyl groups simplify synthesis compared to derivatives requiring complex ring fusion (e.g., thienoquinolines) or stereoselective modifications .

- Unmet Potential: While linomide and Compound 35 have well-documented activities, the target compound’s biological profile remains underexplored. Its lipophilic nature suggests utility in CNS or oncology applications, warranting further in vitro screening for kinase inhibition or cytotoxicity.

- Comparative Limitations : Evidence gaps exist regarding the target compound’s solubility and metabolic stability. Analogous compounds (e.g., ) with similar logP values face challenges in formulation, indicating a need for prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.